2-Bromo-2-methyldecane

Description

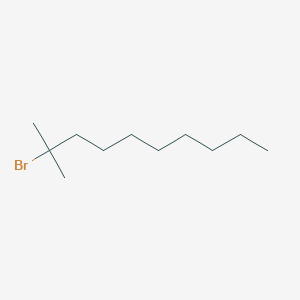

Structure

2D Structure

3D Structure

Properties

CAS No. |

502760-08-9 |

|---|---|

Molecular Formula |

C11H23Br |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-bromo-2-methyldecane |

InChI |

InChI=1S/C11H23Br/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 |

InChI Key |

VPHRQYBYTFDBOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)Br |

Origin of Product |

United States |

Mechanistic Investigations of 2 Bromo 2 Methyldecane Reactivity

Unimolecular Nucleophilic Substitution (SN1) Pathways in 2-Bromo-2-methyldecane

Tertiary alkyl halides like this compound are prime candidates for SN1 reactions, a multi-step process involving a carbocation intermediate. chemist.sglibretexts.org

Formation and Stabilization of the Tertiary Carbocation Intermediate

The initial and rate-determining step in the SN1 mechanism is the spontaneous dissociation of the carbon-bromine bond in this compound. chemist.sgpressbooks.pub This heterolytic cleavage results in the formation of a bromide ion and a tertiary carbocation, the 2-methyl-2-decyl cation. chemist.sgaskfilo.com

The stability of this tertiary carbocation is a critical factor driving the SN1 pathway. It is stabilized through two primary electronic effects:

Inductive Effect: The three alkyl groups (a methyl group and two segments of the decyl chain) attached to the positively charged carbon are electron-donating. They push electron density towards the carbocation, helping to disperse the positive charge and lower the energy of the intermediate. chemist.sg

Hyperconjugation: The sigma bonds of the C-H and C-C bonds adjacent to the carbocationic center can overlap with the empty p-orbital of the carbocation. This delocalization of electron density further stabilizes the intermediate. The 2-methyl-2-decyl cation has numerous adjacent C-H bonds, allowing for significant hyperconjugative stabilization. askfilo.com

The high stability of this tertiary carbocation means that rearrangements to a more stable carbocation are not expected, as is sometimes observed with secondary carbocations. libretexts.org

Kinetic Analysis of the Rate-Determining Ionization Step

The rate law for the SN1 reaction of this compound is expressed as: Rate = k[this compound]

This unimolecular nature of the rate-determining step is a hallmark of the SN1 mechanism. rsc.org The initial ionization is an endothermic process with a high activation energy, making it the bottleneck of the reaction. libretexts.orgpressbooks.pub

| [this compound] (mol/L) | [Nucleophile] (mol/L) | Relative Initial Rate |

|---|---|---|

| 0.1 | 0.1 | 1 |

| 0.2 | 0.1 | 2 |

| 0.1 | 0.2 | 1 |

Impact of Solvent Polarity on SN1 Reaction Rates

The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and formic acid, are particularly effective at accelerating the reaction. byjus.comlibretexts.orgyoutube.com This is due to their ability to stabilize both the transition state leading to the carbocation and the resulting ions. libretexts.orgslideshare.net

The solvent's polarity, often measured by its dielectric constant, helps to stabilize the charged carbocation intermediate and the bromide leaving group through solvation. libretexts.orgslideshare.net Polar protic solvents can also form hydrogen bonds with the leaving group in the transition state, which lowers the activation energy of the ionization step and speeds up the reaction. byjus.comyoutube.com

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Ethanol (B145695) (C₂H₅OH) | 24.5 | 1 |

| Methanol (CH₃OH) | 32.7 | 4 |

| Formic Acid (HCOOH) | 58.0 | 150,000 |

| Water (H₂O) | 78.4 | 300,000 |

This table illustrates the general trend of solvent effects on SN1 reactions for a representative tertiary alkyl halide.

Stereochemical Implications of Carbocation Intermediates

The carbocation intermediate formed from this compound is sp² hybridized and possesses a trigonal planar geometry. pressbooks.pubchemistrysteps.com This planarity means the incoming nucleophile can attack from either face of the carbocation with equal probability. pressbooks.pub

If the reaction were to occur at a chiral center, this would lead to the formation of a nearly 50:50 mixture of two enantiomers, a product known as a racemic mixture. pressbooks.pubmasterorganicchemistry.comchemicalnote.com This process is referred to as racemization. However, this compound is an achiral molecule because no carbon atom is attached to four different groups. Therefore, the nucleophilic attack on the 2-methyl-2-decyl cation will yield a single, achiral substitution product, such as 2-methyl-2-decanol (B1360259) if water is the nucleophile.

Elimination Reaction Pathways of this compound

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form alkenes. The predominant mechanism for tertiary halides is the E2 pathway. uci.edulibretexts.org

Bimolecular Elimination (E2) Mechanisms

The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while simultaneously the carbon-bromine bond breaks and a double bond forms. libretexts.orglibretexts.orgwikipedia.org

The rate of the E2 reaction is second-order, as it depends on the concentration of both the alkyl halide and the base. libretexts.orglibretexts.orgwikipedia.orgRate = k[this compound][Base]

For this compound, there are two different types of beta-hydrogens that can be removed:

Hydrogens on the C1 methyl group.

Hydrogens on the C3 methylene (B1212753) group of the decyl chain.

The regioselectivity of the elimination (which beta-hydrogen is removed) is highly dependent on the steric bulk of the base used. libretexts.orgksu.edu.salibretexts.org

With a small, strong base (e.g., methoxide, ethoxide): The reaction typically follows Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgucla.edu In this case, removal of a proton from C3 would yield 2-methyl-2-decene (B15482121) .

With a bulky, strong base (e.g., potassium tert-butoxide): The reaction tends to follow Hofmann's rule , where the less sterically hindered proton is removed to form the less substituted alkene as the major product. ksu.edu.saucla.edu The bulky base has difficulty accessing the more hindered C3 protons, so it preferentially removes a proton from the C1 methyl group, yielding 2-methyl-1-decene (B80586) . libretexts.org

The E2 mechanism also has a stereochemical requirement for the beta-hydrogen and the leaving group to be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond. libretexts.orgiitk.ac.in

| Base | Major Product (More Substituted) | Minor Product (Less Substituted) |

|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | ~71% (Zaitsev Product) | ~29% (Hofmann Product) |

| tert-Butoxide ((CH₃)₃CO⁻) | ~28% (Zaitsev Product) | ~72% (Hofmann Product) |

This table demonstrates the influence of base size on the product distribution in E2 reactions of a representative tertiary alkyl halide.

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that begins with the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate. chemicalnote.com This is followed by a fast step in which a weak base removes a proton from a carbon adjacent to the carbocation, forming an alkene. chemicalnote.com

The E1 reaction pathway is in direct competition with the SN1 (unimolecular nucleophilic substitution) pathway because they share the same initial carbocation intermediate. libretexts.org Once the carbocation is formed, it can either be attacked by a nucleophile to give a substitution product or lose a proton to give an elimination product. libretexts.org

For this compound, reaction in a protic solvent like ethanol or water, which can act as both a weak base and a nucleophile, will typically lead to a mixture of the E1 product (2-methyl-2-decene and 2-methyl-1-decene) and the SN1 product (2-ethoxy-2-methyldecane or 2-methyl-2-decanol). libretexts.org

Several factors can influence the competition between E1 and SN1 reactions, favoring the formation of the elimination product:

Temperature: Higher temperatures favor elimination reactions over substitution reactions. chemguide.co.ukyoutube.com Therefore, increasing the reaction temperature will increase the yield of the E1 product relative to the SN1 product. libretexts.org

Nature of the Base: While a strong base is not required for E1 reactions, the presence of a species that is a better base than it is a nucleophile will favor elimination. libretexts.org However, strong bases will shift the mechanism towards E2. libretexts.org

Solvent: Polar protic solvents are necessary to stabilize the carbocation intermediate in an E1 reaction. libretexts.orglibretexts.org

Competitive Reaction Pathways: Nucleophilic Substitution versus Elimination

The structure of the alkyl halide is a primary determinant in the competition between substitution and elimination. libretexts.org As a tertiary alkyl halide, this compound is sterically hindered, which disfavors the backside attack required for an SN2 reaction. libretexts.org Therefore, the main competition is between SN1/E1 and E2 pathways.

With a strong, non-bulky base (e.g., NaOEt in ethanol): The E2 pathway will be favored, leading predominantly to the Zaitsev alkene, 2-methyl-2-decene. libretexts.org

With a strong, bulky base (e.g., t-BuOK in tert-butanol): The E2 pathway will also be favored, but due to steric hindrance, the major product will be the Hofmann alkene, 2-methyl-1-decene. libretexts.org

With a weak nucleophile/weak base (e.g., ethanol or water) and heat: A mixture of SN1 and E1 products will be formed. libretexts.org The E1 products will be a mixture of 2-methyl-2-decene (major) and 2-methyl-1-decene (minor), following Zaitsev's rule for carbocation eliminations. labxchange.org

| Reagents and Conditions | Dominant Pathway | Major Product(s) |

|---|---|---|

| Strong, non-bulky base (e.g., CH3CH2O⁻) | E2 | 2-methyl-2-decene |

| Strong, bulky base (e.g., (CH3)3CO⁻) | E2 | 2-methyl-1-decene |

| Weak nucleophile/weak base (e.g., CH3CH2OH), heat | E1/SN1 | 2-methyl-2-decene, 2-ethoxy-2-methyldecane |

Temperature and Base/Nucleophile Concentration Dependencies

Temperature and the concentration of the base or nucleophile are crucial variables that can be adjusted to favor either substitution or elimination products.

Temperature Effects

Increasing the reaction temperature generally favors elimination over substitution. solubilityofthings.com Elimination reactions typically have a higher activation energy than their competing substitution reactions because they involve more significant bond reorganization in the transition state. masterorganicchemistry.com According to the Arrhenius equation, a temperature increase has a greater impact on the rate of the reaction with the higher activation energy. Therefore, heating a reaction of this compound will increase the proportion of the elimination products, 2-methyl-1-decene and 2-methyl-2-decene. masterorganicchemistry.com At lower temperatures, SN1 pathways tend to compete more effectively with E1 pathways. masterorganicchemistry.com

Base/Nucleophile Effects

The nature and concentration of the base or nucleophile determine whether the reaction will proceed via a unimolecular (E1, SN1) or bimolecular (E2) mechanism.

E2 Reactions: These reactions are favored by high concentrations of a strong base. jove.com The rate of an E2 reaction is second-order, meaning it is directly proportional to the concentration of both the substrate (this compound) and the base. byjus.comcrunchchemistry.co.uk Therefore, increasing the base concentration will significantly increase the rate of the E2 reaction. Strong, bulky bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination while minimizing competing substitution reactions.

E1 and SN1 Reactions: These unimolecular pathways are favored by weak bases or nucleophiles, or in their complete absence where the solvent acts as the base (solvolysis). crunchchemistry.co.uk The rate-determining step for both E1 and SN1 reactions is the spontaneous dissociation of the haloalkane to form a carbocation. ibchem.com Consequently, the reaction rate is first-order and depends only on the concentration of this compound, not on the concentration of the base/nucleophile. crunchchemistry.co.ukpharmaguideline.com In these cases, the products are typically a mixture of the SN1 alcohol (or ether, if an alcohol is the solvent) and the E1 alkenes.

The expected outcomes are detailed in the tables below:

Effect of Temperature on Product Ratio (SN1/E1 Conditions) Using a weak nucleophile/base (e.g., ethanol)

| Temperature | Expected Major Product(s) | Expected Minor Product(s) | Rationale |

|---|---|---|---|

| Low (e.g., 25 °C) | SN1 Product | E1 Products | Substitution is often kinetically favored at lower temperatures. masterorganicchemistry.com |

Effect of Base Concentration on Reaction Mechanism

| Base Condition | Favored Mechanism | Rate Law |

|---|---|---|

| High concentration of strong base (e.g., 1.0 M NaOEt) | E2 | Rate = k[R-Br][Base]. byjus.comjove.com |

Computational and Theoretical Chemistry Studies on 2 Bromo 2 Methyldecane

Quantum Mechanical Analysis of Reaction Transition States

Quantum mechanical calculations are a cornerstone for understanding the intricate details of chemical reactions at the molecular level. For 2-bromo-2-methyldecane, which is expected to react primarily through an S_N1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) mechanism, the rate-determining step is the heterolytic cleavage of the carbon-bromine (C-Br) bond to form a tertiary carbocation. libretexts.orgpressbooks.pub Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the transition state of this bond-breaking event. ijrpr.com

By solving the Schrödinger equation for the system, quantum mechanical calculations can determine the geometry and energy of the transition state. The transition state for the C-Br bond cleavage in this compound would be characterized by an elongated C-Br bond and a developing positive charge on the tertiary carbon atom. The energy difference between the ground state of the this compound molecule and this transition state represents the activation energy (ΔE‡) of the reaction. This value is crucial as it directly correlates with the reaction rate; a lower activation energy implies a faster reaction.

Table 1: Hypothetical Activation Energies for C-Br Bond Cleavage in this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Gas Phase | 1 | 45.8 |

| Acetonitrile | 37.5 | 22.1 |

| Water | 78.4 | 18.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of solvent effects on S_N1 reactions.

Molecular Modeling of Carbocation Intermediate Structures

The stability of the carbocation intermediate is a key factor in reactions involving tertiary alkyl halides. numberanalytics.com Following the cleavage of the C-Br bond, this compound forms a 2-methyl-2-decyl carbocation. Molecular modeling techniques can provide detailed insights into the structure and stability of this intermediate.

The 2-methyl-2-decyl carbocation would adopt a trigonal planar geometry around the positively charged carbon atom, with the three attached carbon atoms lying in the same plane and the empty p-orbital perpendicular to this plane. khanacademy.org The stability of this tertiary carbocation is significantly influenced by two main electronic effects:

Hyperconjugation: The interaction of the filled C-H and C-C σ-bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation. This delocalization of electron density helps to stabilize the positive charge. scribd.com

Inductive Effect: The electron-donating nature of the alkyl groups, which push electron density towards the positively charged carbon, thereby reducing its charge and increasing its stability. scribd.com

Computational models can quantify the stabilizing energy contributed by these effects. The stability of the 2-methyl-2-decyl carbocation can be compared to other carbocations to understand its relative ease of formation.

Table 2: Hypothetical Calculated Relative Stabilities of Carbocations

| Carbocation | Type | Relative Stability (kcal/mol) |

| Methyl | Methyl | 35.0 |

| Ethyl | Primary | 20.5 |

| Isopropyl | Secondary | 10.2 |

| tert-Butyl | Tertiary | 0.0 (Reference) |

| 2-Methyl-2-decyl | Tertiary | -1.5 |

Note: The values in this table are illustrative and represent the expected trend of carbocation stability. The negative value for the 2-methyl-2-decyl carbocation suggests it is slightly more stable than the tert-butyl carbocation due to the larger alkyl chain.

Simulation of Solvation Effects on Reaction Kinetics and Thermodynamics

Solvation plays a critical role in the kinetics and thermodynamics of reactions involving charged intermediates, such as the S_N1 and E1 reactions of this compound. nih.gov The polarity of the solvent can dramatically influence the reaction rate by stabilizing the transition state and the resulting carbocation and bromide ion. researchgate.net

Computational simulations can model these solvation effects using either implicit or explicit solvent models:

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the solvent's bulk effects on the solute. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, providing a more detailed picture of the specific interactions (e.g., hydrogen bonding) between the solvent and the solute. researchgate.net

Simulations would show that polar protic solvents, such as water and alcohols, are particularly effective at solvating the transition state and the ionic intermediates of the reaction of this compound, leading to a significant increase in the reaction rate compared to nonpolar solvents.

Table 3: Hypothetical Calculated Relative Rate Constants for the Solvolysis of this compound in Various Solvents

| Solvent | Relative Rate Constant (k_rel) |

| Hexane | 1 |

| Acetone | 1,000 |

| Ethanol (B145695) | 100,000 |

| Water | 1,000,000 |

Note: This table provides hypothetical relative rate constants to illustrate the profound effect of solvent polarity on the reaction rate of a tertiary alkyl halide.

Prediction of Reactivity and Product Distribution Through Theoretical Models

For a tertiary alkyl halide like this compound, nucleophilic substitution (S_N1) and elimination (E1) are competing reaction pathways that proceed through the same carbocation intermediate. Theoretical models can be employed to predict the likely product distribution by calculating the activation energies for the subsequent steps. rsc.orgpuce.edu.ec

S_N1 Pathway: The carbocation intermediate reacts with a nucleophile (e.g., a water or alcohol molecule from the solvent) to form a substitution product (2-methyl-2-decanol or an ether).

E1 Pathway: A base (which can also be a solvent molecule) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. In the case of the 2-methyl-2-decyl carbocation, two possible elimination products can be formed: 2-methyl-1-decene (B80586) (the Hofmann product) and 2-methyl-2-decene (B15482121) (the Zaitsev product).

By calculating the energy barriers for the nucleophilic attack and the deprotonation steps, theoretical models can predict the ratio of substitution to elimination products. Factors such as the nature of the nucleophile/base, the solvent, and the temperature can be incorporated into these models to refine the predictions. Generally, higher temperatures and stronger, bulkier bases favor elimination.

Table 4: Hypothetical Predicted Product Distribution for the Reaction of this compound in Ethanol at 55°C

| Product | Mechanism | Predicted Yield (%) |

| 2-Ethoxy-2-methyldecane | S_N1 | 65 |

| 2-Methyl-2-decene | E1 (Zaitsev) | 28 |

| 2-Methyl-1-decene | E1 (Hofmann) | 7 |

Note: The product distribution in this table is a hypothetical example based on typical outcomes for S_N1/E1 reactions of tertiary alkyl halides.

Applications of 2 Bromo 2 Methyldecane in Complex Molecule Synthesis

Building Block for Complex Branched Hydrocarbons

The structure of 2-Bromo-2-methyldecane, featuring a tertiary bromide, makes it an excellent substrate for reactions that form new carbon-carbon bonds at a quaternary center. This allows for the construction of highly branched hydrocarbon skeletons, which are challenging to synthesize via other methods. The steric hindrance around the reactive center can be overcome with appropriate catalytic systems, enabling its use as a foundational building block. By reacting this compound with various nucleophiles, chemists can introduce the 2-methyl-2-decanyl moiety, leading to a significant increase in molecular complexity and creating a sterically congested, diamondoid-like node within the target molecule.

Precursor in the Synthesis of Natural Products and Bioactive Molecules

Long-chain, branched aliphatic structures are common motifs in a variety of natural products, including lipids, pheromones, and polyketides. The "2-methyl-2-decanyl" fragment that can be delivered by this compound represents a structural component found in such biomolecules. While specific total syntheses of named natural products using this compound as a key starting material are not prominently documented in readily available literature, its utility in forming complex aliphatic chains makes it a potentially valuable precursor. Its ability to participate in coupling reactions allows for its incorporation into larger, more functionalized systems that could serve as advanced intermediates in the synthesis of biologically active targets.

Role in the Elaboration of Long-Chain Aliphatic Compounds

This compound is instrumental in the elaboration and functionalization of long aliphatic chains. It serves as a handle to which other functional groups or carbon chains can be appended, effectively extending and modifying the parent decane (B31447) skeleton.

Research has demonstrated its use in radical addition reactions. For instance, this compound undergoes reductive radical addition to ketene (B1206846) dithioacetal monoxides in the presence of tributyltin hydride and a radical initiator. rsc.org This reaction efficiently couples the 2-methyl-2-decanyl group to the ketene equivalent, forming a new carbon-carbon bond and yielding a protected alkanal equivalent. rsc.org This product can then be subjected to a variety of further organic transformations, illustrating how the initial alkyl halide is elaborated into a more complex, functionalized long-chain compound. rsc.org

Another method for elaboration is through transition-metal-catalyzed cross-coupling reactions. In a cobalt-catalyzed allylation, this compound reacts with allylmagnesium chloride to append an allyl group to the tertiary carbon. researchgate.net This not only extends the carbon chain but also introduces a versatile alkene functionality that can be used for subsequent chemical modifications. researchgate.net

Strategic Intermediate in Organic Synthesis for Alkyl Group Introduction

The primary strategic role of this compound in organic synthesis is as an efficient precursor for the introduction of the tertiary C₁₁ alkyl group, specifically the 2-methyl-2-decanyl group. As a tertiary alkyl halide, it readily participates in reactions proceeding through either cationic or radical intermediates. researchgate.netrsc.orgroutledge.com This reactivity is harnessed by chemists to attach this bulky, sterically hindered group to a wide range of substrates.

The utility of this compound as an alkylating agent is highlighted in several research findings. These reactions are pivotal for creating quaternary carbon centers, a common feature in many complex organic molecules.

Table of Research Findings on this compound as an Alkylating Agent

| Reaction Type | Reagents & Conditions | Product Type | Research Focus |

| Cobalt-Catalyzed Allylation | Allylmagnesium chloride, CoCl₂, dppp, THF, -20 °C researchgate.net | Allylated branched hydrocarbon | Forms a new C-C bond by coupling the 2-methyl-2-decanyl group with an allyl group. researchgate.net |

| Tin-Hydride-Mediated Radical Addition | 2-Methylene-1,3-dithiane 1-oxide, Bu₃SnH, AIBN, Benzene, reflux rsc.org | 2-Alkyl-1,3-dithiane monoxide | Reductive radical addition to a ketene equivalent, introducing the 2-methyl-2-decanyl group to form a protected aldehyde. rsc.org |

In the cobalt-catalyzed reaction, the process involves the formation of an organocobalt intermediate which then facilitates the coupling with the Grignard reagent. researchgate.net In the radical addition reaction, tributyltin hydride is used to generate a tertiary alkyl radical from this compound, which then adds to the acceptor molecule. rsc.org Both examples underscore the compound's role as a strategic intermediate for installing a specific, complex alkyl fragment.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Bromo-2-methyldecane in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential volatile organic compound emissions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Radical Bromination : React 2-methyldecane with -bromosuccinimide (NBS) under UV light. Optimize reaction time to minimize over-bromination .

- Nucleophilic Substitution : Use -butyl hypobromite with 2-methyldecanol in anhydrous ether. Monitor temperature (0–5°C) to suppress elimination side reactions .

- Purification : Column chromatography (hexane:ethyl acetate, 9:1) or fractional distillation (boiling point ~250–260°C) to isolate the product .

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- NMR : -NMR shows a singlet for the tertiary methyl group ( 1.3–1.5 ppm) and a downfield shift ( 3.4–3.6 ppm) for the brominated carbon. -NMR confirms quaternary carbon at 45–50 ppm .

- GC-MS : Retention time ~12–14 min (non-polar column). Molecular ion peak at 250 (M) with fragmentation patterns indicative of branched alkanes .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in vs. mechanisms?

- Methodological Answer :

- Experimental Design : React with strong nucleophiles (e.g., ) vs. bulky bases (e.g., -BuOK) in polar aprotic solvents.

- Data Analysis :

- : Low yield due to hindered backside attack (quaternary carbon). Confirm via retention of stereochemistry in chiral analogs .

- : Predominant pathway under high base concentration. Monitor alkene formation via -NMR ( 5.2–5.8 ppm) .

- Contradiction Note : Some studies report trace activity in polar protic solvents (e.g., ethanol), but mechanistic evidence is debated .

Q. What computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. Compare activation energies for coupling at brominated vs. adjacent carbons .

- AI-Driven Synthesis Tools : Platforms like Reaxys or Pistachio analyze reaction databases to predict feasible Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Set relevance heuristics to prioritize tertiary carbon reactivity .

Q. How can conflicting solubility data for this compound in non-polar solvents be resolved?

- Methodological Answer :

- Controlled Experiments : Measure solubility in hexane, toluene, and DCM at 25°C using gravimetric analysis.

- Data Reconciliation : Discrepancies may arise from impurities (e.g., residual alkanes). Validate via HPLC (C18 column, isocratic elution) .

- Literature Review : Cross-reference CAS Common Chemistry (solubility ~0.1 mg/mL in hexane) vs. PubChem (0.05 mg/mL) to identify measurement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.